molecular formula C19H25ClN6O B5603422 N-(3-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea

N-(3-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea

Cat. No. B5603422
M. Wt: 388.9 g/mol
InChI Key: DWTWTMVVEQEXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbodiimide. For N-(3-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea, the synthesis might involve multiple steps starting from chlorophenyl and methyl-pyrimidinyl precursors, followed by the introduction of the urea moiety through reactions with suitable isocyanates or through the use of carbodiimide chemistry for the formation of the urea linkage (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety (NH2-CO-NH2) linked to various substituents that define their chemical and biological properties. The structure analysis often involves X-ray crystallography to determine the crystal system and space group, along with density functional theory (DFT) calculations to optimize geometric bond lengths and angles, and to predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Such structural analyses provide insight into the compound's reactivity and potential interaction sites for biological activity (Huang et al., 2020).

Chemical Reactions and Properties

Urea derivatives can undergo various chemical reactions, including N-alkylation, acylation, and nucleophilic substitution, offering a pathway to a diverse array of functionalized compounds. The reactivity of the urea nitrogen atoms allows for the introduction of additional functional groups, which can significantly alter the compound's physical and chemical properties. For instance, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as a chlorinating agent for the N-chlorination of amino esters, amides, and peptides, showcasing the versatility of urea derivatives in synthetic chemistry (Sathe et al., 2007).

Physical Properties Analysis

The physical properties of urea derivatives, such as melting point, solubility, and crystal structure, are crucial for understanding their stability, formulation potential, and bioavailability. These properties are determined through experimental techniques, including differential scanning calorimetry (DSC) for thermal analysis and solubility tests in various solvents. The crystal structure, obtained through X-ray crystallography, provides information on the molecular packing, which can influence the compound's solubility and dissolution rate (Huang et al., 2020).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6O/c1-14-12-17(26-10-3-2-4-11-26)25-18(23-14)21-8-9-22-19(27)24-16-7-5-6-15(20)13-16/h5-7,12-13H,2-4,8-11H2,1H3,(H,21,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTWTMVVEQEXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=CC=C2)Cl)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.